![molecular formula C13H11BrO4 B455581 Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate CAS No. 402771-33-9](/img/structure/B455581.png)

Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

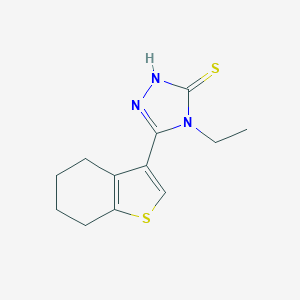

“Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate” is a type of aromatic compound . It has a molecular weight of 311.13 and its IUPAC name is methyl 5-[(4-bromophenoxy)methyl]-2-furoate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its melting point ranges from 64 to 66 degrees Celsius .Scientific Research Applications

Specific Reactions and Synthesis Pathways

Halomethyl Derivatives and Phosphorylation : Studies on halomethyl derivatives of alkyl furan carboxylates reveal specific reactions involving bromination, dehydrobromination, and phosphorylation. These processes lead to the synthesis of compounds with potential applications in developing new chemical entities with varied functional groups. For instance, the selective bromination of ethyl 5-isobutyl-2-methylfuran-3-carboxylate with N-bromosuccinimide highlights the intricate pathways available for modifying furan derivatives for diverse scientific applications (Pevzner, 2003).

Palladium-Catalysed Arylations : Research on the direct arylation of heteroaromatics using esters as blocking groups has demonstrated the utility of methyl 5-bromo-2-furoate for the synthesis of biheteroaryls. These reactions prevent dimer or oligomer formation and facilitate high-yield synthesis of diarylated furan derivatives. This application is crucial for pharmaceutical research and development, offering a pathway to new biologically active compounds (Fu et al., 2012).

Applications in Biological Studies

- Biological Activity Studies : Investigations into the derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown varied biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. Such studies are foundational for developing new therapeutic agents, showcasing the potential of furan derivatives in medicinal chemistry (Phutdhawong et al., 2019).

Analytical and Spectral Studies

- Analytical Characterization : The analytical and spectral study of furan ring-containing organic ligands, including their transition metal complexes, provides insights into their structural properties and chelating abilities. Such research is instrumental in the synthesis of coordination compounds with potential applications in catalysis, materials science, and bioinorganic chemistry (Patel, 2020).

Safety and Hazards

properties

IUPAC Name |

methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQFRSSEHASBBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455500.png)

![(2E)-13-acetyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455502.png)

![ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B455504.png)

![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)

![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)

![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)

![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)

![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)

![(13E)-16-acetyl-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B455519.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B455520.png)

![5-(4-methoxyphenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455521.png)